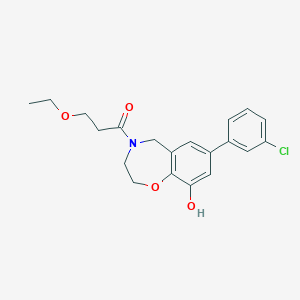![molecular formula C19H17ClF3N3O3 B5440785 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5440785.png)
1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, also known as TCS-401, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. Additionally, 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is its broad spectrum of activity against various microorganisms and its potential use in the treatment of neurological disorders. However, one of the limitations of 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and toxicity of 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in animal models.
Future Directions
There are several future directions for the research on 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One potential direction is the investigation of its use in combination with other anticancer agents to enhance its efficacy. Another direction is the development of more water-soluble derivatives of 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine to improve its bioavailability. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in human clinical trials.
Synthesis Methods
The synthesis of 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves the reaction of 1-(2-chloro-4-methylbenzoyl)piperazine with 2-nitro-4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine as a white crystalline solid with a high purity.
Scientific Research Applications
1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it selectively induces apoptosis in cancer cells. 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has also been investigated for its antibacterial and antifungal properties, showing activity against a wide range of microorganisms. Additionally, 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(2-chloro-4-methylphenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O3/c1-12-2-4-14(15(20)10-12)18(27)25-8-6-24(7-9-25)16-5-3-13(19(21,22)23)11-17(16)26(28)29/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEWMELMIWDZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-diethoxyphenyl)ethyl]propanamide](/img/structure/B5440702.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[1-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5440710.png)

![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-isopropyl-N-methylacetamide](/img/structure/B5440719.png)
![N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide](/img/structure/B5440723.png)

![1-[3-(2-furyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5440741.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5440751.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}propanamide](/img/structure/B5440760.png)
![4-[(phenylthio)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B5440767.png)
![2-(4-fluorophenyl)-4-{[(piperidin-4-ylmethyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5440771.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5440793.png)
![N-[3-(3-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5440800.png)
![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5440807.png)